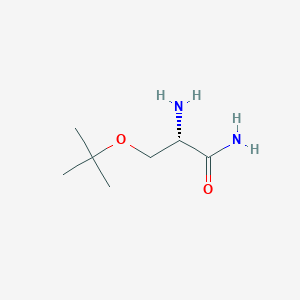

H-Ser(tBu)-NH2

Description

Contextual Significance in Peptide Chemistry and Bio-organic Synthesis

In the intricate field of peptide chemistry, the synthesis of peptides with specific sequences requires a strategic approach to protect reactive functional groups. H-Ser(tBu)-NH2 plays a significant role as a protected amino acid derivative, enabling the controlled and sequential addition of amino acids to a growing peptide chain. purdue.edu The tert-butyl group prevents the nucleophilic hydroxyl side chain of serine from participating in unwanted side reactions during the peptide coupling steps. purdue.edu This protection is crucial for maintaining the integrity of the desired peptide sequence and achieving high yields of the final product.

The application of this compound extends into the broader field of bio-organic synthesis, where it is utilized in the construction of complex biomolecules and therapeutic peptides. digitellinc.com Its structural properties can influence the bioactivity and pharmacokinetic profiles of the resulting molecules, making it a valuable component in drug discovery and development. purdue.edu

Role as a Protected Amino Acid Derivative in Contemporary Synthetic Strategies

The primary role of this compound in modern synthetic strategies lies in its use within the framework of orthogonal protection schemes, most notably the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS). mdpi.com In this strategy, the temporary N-terminal Fmoc group is removed under basic conditions (e.g., with piperidine), to which the tert-butyl ether of this compound is stable. Conversely, the acid-labile tert-butyl group is removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA). nih.govwikipedia.org This orthogonality ensures that the side-chain protection remains intact throughout the iterative process of peptide chain elongation.

The stability and ease of handling of this compound, often as its hydrochloride salt, make it a preferred choice for researchers. purdue.edu Its enhanced solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF), is another advantageous feature. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H2,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKUPODEPSGZQP-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactions Involving H Ser Tbu Nh2

Direct Synthesis of the H-Ser(tBu)-NH2 Building Block

The synthesis of this compound typically involves the protection of the hydroxyl group of serine with a tert-butyl (tBu) ether and the formation of an amide at the C-terminus. This process requires careful selection of reagents and reaction conditions to ensure high yield and purity of the desired building block.

Several synthetic routes have been developed for the preparation of O-tert-butyl-L-serine derivatives. A common approach involves the tert-butylation of the serine hydroxyl group, often followed by or concurrent with the formation of the C-terminal amide.

One established method for preparing serine amides hydrochloride, which can be adapted for this compound, begins with a protected serine derivative, such as Boc-Ser(tBu)-OH. This precursor is reacted with vinyl chloroformate and ammoniacal liquor at low temperatures to form Boc-Ser(tBu)-NH2. Subsequent treatment with hydrogen chloride gas yields the crude this compound hydrochloride, which can then be recrystallized for purification google.com.

Alternatively, a process might involve converting H-Ser-OMe·HCl to H-Ser-NH2. This is achieved by dissolving H-Ser-OMe·HCl in methanol (B129727), adding a KOH/methanol solution, filtering to obtain a methanol solution of H-Ser-OMe, and then saturating this solution with dry ammonia (B1221849) gas. Condensation and purification steps, including pH adjustment with HCl and crystallization, yield the final product google.com.

The tert-butylation of serine's hydroxyl group can be achieved using reagents like isobutylene (B52900) in the presence of acid catalysts such as sulfuric acid, PTSA, or silica (B1680970) impregnated with sulfuric acid google.comgoogle.com. For instance, serine can be reacted with isobutylene in dichloromethane (B109758) with a sulfuric acid catalyst, potentially under autogenous pressure, to yield O-tert-butyl-L-serine derivatives google.comgoogle.com.

The tert-butyl (tBu) ether is a favored protecting group for the hydroxyl moiety of serine in Fmoc chemistry due to its stability during peptide coupling and deprotection steps, and its facile removal under acidic conditions during final cleavage peptide.comiris-biotech.de.

The tert-butylation of the serine hydroxyl group can be accomplished using various tert-butylating agents. Common methods include reacting serine with isobutylene in the presence of acid catalysts like sulfuric acid google.comgoogle.com. Other reagents such as tert-butyl trichloroacetimidate (B1259523) have also been employed for tert-butylation of alcohols and carboxylic acids under mild conditions enamine.net.

Amide formation at the C-terminus can be achieved through several chemical transformations. One method involves activating the carboxylic acid of a protected serine derivative (e.g., Boc-Ser(tBu)-OH) and reacting it with ammonia or an ammonia source. This activation can be performed using reagents like vinyl chloroformate in the presence of a base like N-methylmorpholine google.com. Another approach involves converting a methyl ester of a serine derivative (e.g., H-Ser-OMe) to the amide by reaction with ammonia google.com. Direct amidation of carboxylic acids with amines, often catalyzed, is also a recognized strategy in peptide synthesis encyclopedia.pub.

Table 1: Representative Synthesis of H-L-Ser(tBu)-NH2

| Step | Starting Material/Intermediate | Reagent(s) | Solvent | Conditions | Product | Yield (%) |

| 1 | Boc-L-Ser-OH | Isobutylene, H₂SO₄ (cat.) | DCM | RT | Boc-L-Ser(tBu)-OH | ~85 google.com |

| 2 | Boc-L-Ser(tBu)-OH | Vinyl chloroformate, N-methylmorpholine, NH₃ | THF | -10°C | Boc-L-Ser(tBu)-NH₂ | Not specified |

| 3 | Boc-L-Ser(tBu)-NH₂ | HCl gas | DCM | RT | H-L-Ser(tBu)-NH₂·HCl | Not specified |

| 4 | H-L-Ser(tBu)-NH₂·HCl | Recrystallization | Methanol | - | Purified H-L-Ser(tBu)-NH₂ | Not specified |

Note: Yields and specific conditions may vary depending on the exact protocol and starting materials.

This compound as a Key Synthon in Peptide Assembly

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly when incorporating serine residues with a protected hydroxyl group and aiming for C-terminal amide peptides.

The use of O-tert-butyl-L-serine derivatives in SPPS is facilitated by the compatibility of the tert-butyl protecting group with standard Fmoc/tBu chemistry. This strategy allows for the controlled assembly of peptide chains.

In Fmoc-based SPPS, the tert-butyl (tBu) group is commonly employed to protect the hydroxyl side chain of serine residues peptide.comiris-biotech.de. This protecting group is stable under the basic conditions used to remove the N-terminal Fmoc group (e.g., piperidine) and also under the neutral or mildly acidic conditions of peptide coupling iris-biotech.de. The tBu group is typically cleaved during the final acidic treatment (e.g., with trifluoroacetic acid, TFA) that also releases the peptide from the solid support iris-biotech.dethermofisher.com. This orthogonality ensures that the serine hydroxyl remains protected during chain elongation, preventing unwanted side reactions, and is deprotected only at the final stage of synthesis.

The incorporation of Ser(tBu) into a growing peptide chain on a solid support requires efficient coupling reagents. Standard peptide coupling reagents used in Fmoc SPPS are generally effective for amino acids with tert-butyl protected side chains. These include uronium/guanidinium salts like HBTU, HATU, HCTU, and phosphonium (B103445) salts like PyBOP, often in combination with additives such as HOBt, HOAt, or Oxyma, and a base like DIPEA or NMM kobv.denih.gov.

For example, Fmoc-L-Ser(tBu)-OH can be coupled to the N-terminus of a peptide chain attached to a resin using reagents like HATU/HOAt/DIPEA in dichloromethane nih.gov. Alternatively, HCTU/NMM can be used for coupling Fmoc-protected amino acids, including Fmoc-Ser(tBu)-OH, to the resin in DMF kobv.de. The choice of coupling reagent and strategy can be influenced by the specific sequence and potential for side reactions or racemization, though Ser(tBu) is generally considered to couple efficiently iris-biotech.degoogle.combeilstein-journals.org.

Table 2: Common Coupling Reagents for Ser(tBu) Incorporation in Fmoc SPPS

| Coupling Reagent System | Additives | Base | Typical Activation Time | Typical Coupling Time | Notes |

| HATU | HOAt | DIPEA | 5-10 min | 30-60 min | Efficient coupling, minimal racemization nih.gov |

| HBTU | HOBt | DIPEA | 5-10 min | 60-120 min | Standard coupling reagent google.com |

| HCTU | - | NMM | 1 h or overnight | - | Used in DMF kobv.de |

| DIC | HOBt | NMM | - | - | Used in SPPS kobv.de |

Note: Activation and coupling times can vary based on specific reaction conditions and the amino acid being coupled.

Compound Name Table

| Common Name | Chemical Name | CAS Number | Formula |

| This compound | (S)-2-amino-3-(tert-butoxy)propanamide | 211755-73-6 | C₇H₁₆N₂O₂ |

| Boc-L-Ser-OH | N-tert-Butoxycarbonyl-L-serine | 32810-13-2 | C₈H₁₅NO₅ |

| Boc-L-Ser(tBu)-OH | N-tert-Butoxycarbonyl-O-tert-butyl-L-serine | 32810-14-3 | C₁₂H₂₃NO₅ |

| This compound·HCl | (S)-2-amino-3-(tert-butoxy)propanamide hydrochloride | Not specified | C₇H₁₇ClN₂O₂ |

| Fmoc-L-Ser(tBu)-OH | N-Fmoc-O-tert-butyl-L-serine | 76224-01-8 | C₂₀H₂₉NO₅ |

| H-Ser-OMe·HCl | L-Serine methyl ester hydrochloride | 2272-76-0 | C₄H₁₀ClNO₃ |

| Fmoc-L-Ser(tBu)-OH | N-Fmoc-O-tert-butyl-L-serine | 76224-01-8 | C₂₀H₂₉NO₅ |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 148649-53-0 | C₁₆H₁₆F₆N₅OP₂ |

| HOAt | 1-Hydroxy-7-azabenzotriazole | 39951-54-7 | C₅H₄N₄O |

| DIPEA | N,N-Diisopropylethylamine | 7087-68-5 | C₈H₁₉N |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 330629-81-9 | C₁₆H₁₆ClN₆OP₂F₆ |

| NMM | 4-Methylmorpholine | 109-02-4 | C₅H₁₁NO |

| DIC | N,N'-Diisopropylcarbodiimide | 693-13-0 | C₇H₁₄N₂ |

| HOBt | 1-Hydroxybenzotriazole | 2592-94-5 | C₆H₅N₃O |

Synthesis and Purification

Common Synthetic Routes and Methodologies

A common synthetic pathway to obtain this compound initiates from L-serine. The process generally involves:

Esterification: L-serine is first converted to its methyl ester, typically by reaction with methanol (B129727) and thionyl chloride, to yield L-serine methyl ester hydrochloride. google.com

Side-Chain Protection: The hydroxyl group is then protected with a tert-butyl group. This can be achieved by reacting the serine methyl ester with isobutene under acidic catalysis (e.g., p-toluenesulfonic acid). google.com

Amidation: The C-terminal methyl ester is then converted to an amide. This can be achieved through various amidation methods.

N-terminal Deprotection: If an N-terminal protecting group was used during the synthesis, it is removed in the final step to yield the free amine of this compound.

A visual representation of a synthetic scheme for this compound has been presented in the scientific literature, highlighting the key transformations. researchgate.net

Purification and Characterization Techniques

Purification of this compound is critical to ensure its suitability for peptide synthesis and other applications. Common purification techniques for amino amides include:

Recrystallization: This is often the method of choice for purifying solid amide products. Solvents such as ethanol, acetone, acetonitrile (B52724), or 1,4-dioxane (B91453) can be effective. researchgate.net

Chromatography: Ion-exchange chromatography is a powerful technique for separating and purifying amino acids and their derivatives based on their charge. google.comaltabioscience.com For less polar derivatives, silica (B1680970) gel chromatography may also be employed.

Characterization of the purified product is typically performed using a combination of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To verify the molecular weight.

Polarimetry: To determine the optical rotation and confirm the stereochemical integrity.

Analytical Methodologies for H Ser Tbu Nh2 and Ser Tbu Containing Peptides

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of H-Ser(tBu)-NH2 and its peptide derivatives. These techniques probe the molecular structure at an atomic level, providing confirmation of the intended compound and insights into its conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound and Ser(tBu)-containing peptides in solution. nmims.eduspectralservice.de It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the confirmation of the amino acid sequence and the characterization of the three-dimensional structure. nmims.edunih.gov

For this compound, ¹H NMR and ¹³C NMR spectra provide characteristic signals that confirm its structure. The tert-butyl group gives rise to a strong, sharp singlet in the ¹H NMR spectrum, typically in the upfield region, while the protons of the serine backbone (α-CH, β-CH₂, and NH₂) exhibit distinct chemical shifts and coupling patterns. orgchemboulder.com Similarly, the ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, α-carbon, β-carbon, and the quaternary and methyl carbons of the tert-butyl group. youtube.com

In the context of Ser(tBu)-containing peptides, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. nih.gov These experiments help to assign all proton resonances to specific amino acid residues within the peptide sequence. nih.govuzh.ch The NOESY experiment is particularly crucial as it detects through-space interactions between protons that are close in proximity, providing distance restraints that are used to calculate the three-dimensional structure of the peptide. uzh.chresearchgate.net The chemical shifts of the α-protons and amide protons can also provide insights into the secondary structure (e.g., α-helix or β-sheet) of the peptide. researchgate.net

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in this compound

| Proton Type | Functional Group | Approximate Chemical Shift (ppm) |

| α-H | CH | 3.4 - 4.0 |

| β-H | CH₂ | 3.5 - 3.9 |

| NH₂ | Amine | 1.0 - 5.0 (broad, solvent dependent) |

| C(CH₃)₃ | tert-Butyl | 1.1 - 1.3 |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound

| Carbon Type | Functional Group | Approximate Chemical Shift (ppm) |

| C=O | Amide Carbonyl | 170 - 175 |

| α-C | CH | 50 - 60 |

| β-C | CH₂ | 60 - 70 |

| C(CH₃)₃ | tert-Butyl (quaternary) | 70 - 80 |

| C(CH₃)₃ | tert-Butyl (methyls) | 25 - 30 |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the key functional groups present in this compound and Ser(tBu)-containing peptides. orgchemboulder.com By measuring the absorption of infrared radiation by the molecule, an IR spectrum is generated that reveals characteristic vibrational frequencies corresponding to specific chemical bonds.

For this compound, the IR spectrum will display distinct absorption bands confirming its structure. The N-H stretching vibrations of the primary amide (NH₂) and the primary amine (if in its free base form) typically appear as one or two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide group gives a strong, sharp peak around 1680-1630 cm⁻¹. The presence of the tert-butyl group is indicated by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹. The C-O stretching of the ether linkage in the tert-butyl ether will also be present, typically in the 1100-1000 cm⁻¹ region.

In Ser(tBu)-containing peptides, the IR spectrum is dominated by the characteristic absorptions of the peptide backbone. The N-H stretching of the amide bonds appears in the 3300-3200 cm⁻¹ region. The amide I band (primarily C=O stretching) is found between 1600 and 1700 cm⁻¹, and its exact frequency can be sensitive to the peptide's secondary structure. The amide II band (a combination of N-H bending and C-N stretching) occurs around 1550-1500 cm⁻¹. The presence of the Ser(tBu) residue is confirmed by the characteristic absorptions of the tert-butyl group as mentioned for the single amino acid derivative.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |

| N-H (Amide) | Stretch | 3400 - 3200 |

| C-H (Alkyl) | Stretch | 2950 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1630 |

| N-H (Amide II) | Bend | 1650 - 1550 |

| C-H (tert-Butyl) | Bend | ~1390 and ~1365 |

| C-O (Ether) | Stretch | 1100 - 1000 |

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the purification of this compound and Ser(tBu)-containing peptides, as well as for the critical assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for this compound and Ser(tBu)-containing peptides. It is extensively used to monitor the progress of chemical reactions during their synthesis and to determine the purity of the final product with high accuracy.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as trifluoroacetic acid (TFA). This compound, being a relatively polar molecule, will have a specific retention time under defined chromatographic conditions. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This hyphenated technique is a powerful tool for the analysis of this compound and Ser(tBu)-containing peptides, providing simultaneous information on purity and molecular weight.

As the sample is separated by the HPLC component, the eluent is introduced into the mass spectrometer. For this compound, the mass spectrometer will detect the protonated molecule [M+H]⁺, confirming its molecular weight. The HPLC chromatogram from the LCMS system provides the purity profile, similar to a standard HPLC analysis.

In the analysis of Ser(tBu)-containing peptides, LCMS is particularly crucial. It not only confirms the molecular weight of the target peptide but can also help identify impurities observed in the HPLC chromatogram. By examining the mass-to-charge ratio (m/z) of these impurity peaks, it is often possible to deduce their identity, such as a peptide with a missed protecting group or a deletion of an amino acid. This detailed information is vital for optimizing synthesis and purification protocols.

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is gaining traction in the analysis and purification of peptides, including those containing modified amino acids like Ser(tBu).

SFC can offer several advantages over traditional HPLC, including faster separations and the use of more environmentally friendly solvents. For the analysis of Ser(tBu)-containing peptides, SFC can provide different selectivity compared to RP-HPLC, which can be beneficial for separating challenging impurities. The non-polar nature of supercritical CO₂ combined with polar co-solvents (like methanol) creates a unique separation environment. The presence of the hydrophobic tert-butyl group can influence the solubility and interaction of the peptide with the mobile and stationary phases in SFC, leading to effective separations. While not as universally adopted as HPLC, SFC represents a valuable and complementary technique for the comprehensive analytical characterization of these complex biomolecules.

Quantitative Assays for Synthetic Progress and Quality Control

Ninhydrin (B49086) Colorimetric Assay for Free Amine Determination in Solid-Phase Synthesis

The Ninhydrin test, frequently referred to as the Kaiser test, is a highly sensitive analytical method used extensively in solid-phase peptide synthesis (SPPS) to qualitatively and quantitatively monitor the progress of coupling reactions. dartmouth.edupeptide.compeptide.com Its primary function is to detect the presence of free primary amines on the solid support, such as the N-terminal amine of a resin-bound peptide chain, which includes the free amine of this compound after its deprotection step. peptide.comyoutube.com This allows for the real-time assessment of the acylation (coupling) efficiency and ensures that each step of the peptide chain elongation proceeds to completion before initiating the next cycle. dartmouth.eduias.ac.in

The chemical basis of the assay involves the reaction of two molecules of ninhydrin with a primary amine. pearson.comvedantu.com In this process, ninhydrin acts as a potent oxidizing agent, inducing an oxidative deamination of the amino acid to release ammonia (B1221849), carbon dioxide, an aldehyde, and a reduced form of ninhydrin known as hydrindantin (B147029). vedantu.commicrobenotes.com The liberated ammonia then condenses with another molecule of ninhydrin and the hydrindantin to form a highly colored dimeric chromophore known as Ruhemann's purple. pearson.comvedantu.com This complex exhibits a strong absorbance maximum at approximately 570 nm, and the intensity of the blue-purple color is directly proportional to the concentration of free amines on the resin. dartmouth.edunih.gov

The procedure is typically performed by taking a small sample of the peptide-resin beads (around 10-15 beads) and treating them with a set of reagents in a test tube. peptide.comyoutube.com While reagent compositions can vary, a common protocol, often called the Kaiser test, utilizes three distinct solutions. peptide.comamericanpeptidesociety.orgiris-biotech.de The mixture is then heated for a short period, typically between 5 and 10 minutes at a temperature of 100-110°C, to facilitate color development. peptide.comchempep.comthermofisher.com

| Reagent | Composition | Function |

|---|---|---|

| Kaiser Reagent A | Potassium cyanide (KCN) in pyridine (B92270), often with water. peptide.comamericanpeptidesociety.org | The KCN and pyridine are believed to accelerate the color-change reaction. americanpeptidesociety.org |

| Kaiser Reagent B | Ninhydrin in a solvent like n-butanol or ethanol. peptide.comamericanpeptidesociety.org | The primary reactant that forms the chromophore with the free amine. vedantu.com |

| Kaiser Reagent C | Phenol in n-butanol. peptide.comamericanpeptidesociety.org | Phenol helps to accelerate the development of color. americanpeptidesociety.org |

The results of the assay are interpreted visually by observing the color of the resin beads and the surrounding solution. A successful coupling reaction, which consumes all free N-terminal amines, will yield a negative test result. Conversely, after a successful deprotection step, a positive test result is expected, confirming the presence of free amines ready for the next coupling cycle. youtube.com

| Observation | Interpretation | Recommended Action |

|---|---|---|

| Resin beads and solution are colorless or yellowish. youtube.comchempep.com | Negative result: No free primary amines detected. Coupling is complete. | Proceed to the next deprotection step. |

| Resin beads are intensely blue/purple; solution is also blue. peptide.comyoutube.comchempep.com | Strong positive result: High concentration of free amines. Expected after deprotection. | Proceed with the next coupling reaction. |

| Solution is light blue but beads are dark blue. peptide.com | Incomplete coupling: A significant number of free amines remain on the resin. | Perform a second coupling (recouple) to drive the reaction to completion. ub.edu |

| Solution is dark blue but beads are colorless. peptide.com | Nearly complete coupling: Most sites have reacted, but some unreacted chains are present. | Extend coupling time or perform a capping step to block unreacted amines. chempep.com |

For quantitative analysis, a more rigorous procedure is employed. dartmouth.edu This involves reacting a precisely weighed amount of peptide-resin with the ninhydrin reagents. The resulting Ruhemann's purple chromophore is completely eluted from the resin beads into the solution. The absorbance of this solution is then measured using a spectrophotometer at 570 nm. dartmouth.edu By comparing the absorbance to a standard curve generated from a known quantity of a free amino acid or by using a known substitution level of the starting resin, it is possible to determine the number of free amine sites and thus calculate the coupling yield with high precision, often determining completion to 99.9%. dartmouth.edu It is important to note that when using Fmoc-protected amino acids, the heating time must be carefully controlled (e.g., 5 minutes instead of 10) because the Fmoc group can be partially removed by the pyridine in the test reagents under prolonged heating, potentially leading to a false positive result. thermofisher.com

Q & A

Q. What analytical approaches resolve contradictions in solubility data for this compound derivatives?

- Methodological Answer : Conflicting solubility reports (e.g., in DMSO vs. aqueous buffers) can be addressed by: (i) Measuring partition coefficients (logP) using shake-flask methods . (ii) Employing dynamic light scattering (DLS) to detect aggregation in aqueous solutions. (iii) Validating solubility via saturation shake experiments with HPLC quantification .

Q. How can tert-butyl-protected serine residues enhance the pharmacokinetic properties of therapeutic peptides?

- Methodological Answer : The tBu group improves metabolic stability by shielding the peptide from enzymatic degradation. For instance, substituting Ser with Ser(tBu) in peptide drugs reduces susceptibility to serine proteases, as shown in pharmacokinetic studies using LC-MS/MS plasma analysis .

Experimental Design & Data Analysis

Q. How should researchers design experiments to optimize this compound incorporation into hydrophobic peptide sequences?

- Methodological Answer :

- Objective : Maximize coupling efficiency while minimizing side reactions.

- Variables : Solvent polarity (e.g., DMF vs. DCM), coupling reagent (EDCI vs. HATU), and temperature.

- Metrics : Monitor reaction progress via ninhydrin tests or LC-MS.

- Validation : Purify via reverse-phase HPLC and characterize by MALDI-TOF .

Q. What statistical methods are appropriate for analyzing yield variations in this compound-mediated syntheses?

- Methodological Answer : Use multivariate analysis (e.g., ANOVA) to identify significant factors (e.g., reagent stoichiometry, reaction time). For small datasets, non-parametric tests (e.g., Kruskal-Wallis) account for non-normal distributions. Replicate experiments ≥3 times to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.